5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Overview
Description
The compound is a derivative of hydrazine, a highly reactive base and reducing agent, and triazine, a nitrogen-containing heterocycle . It also contains a 2,5-dimethylphenyl group, which is a type of aromatic ring with two methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a triazine ring attached to a phenyl ring through a hydrazine linkage. The phenyl ring would have methyl groups at the 2 and 5 positions .Chemical Reactions Analysis
Hydrazine derivatives can participate in a variety of reactions, including nucleophilic substitutions and reductions . Triazines can undergo reactions at the ring nitrogens, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the phenyl ring could increase the compound’s hydrophobicity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[5-(2,5-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-3-4-8(2)9(5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMVVWMAJWHTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650894 | |
Record name | 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-39-6 | |
Record name | 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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